molecular formula C4H3BrINS B8533687 2-Bromo-4-(iodomethyl)thiazole

2-Bromo-4-(iodomethyl)thiazole

Cat. No.: B8533687
M. Wt: 303.95 g/mol
InChI Key: VIDNMQDCMMZWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(iodomethyl)thiazole is a halogenated thiazole derivative characterized by a bromine atom at position 2 and an iodomethyl group at position 4 of the thiazole ring. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, widely studied for their pharmacological and material science applications.

Properties

Molecular Formula

C4H3BrINS

Molecular Weight

303.95 g/mol

IUPAC Name

2-bromo-4-(iodomethyl)-1,3-thiazole

InChI

InChI=1S/C4H3BrINS/c5-4-7-3(1-6)2-8-4/h2H,1H2

InChI Key

VIDNMQDCMMZWFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)Br)CI

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their substituents:

Compound Name Position 2 Substituent Position 4 Substituent Key Structural Features
2-Bromo-4-(iodomethyl)thiazole Br Iodomethyl (CH₂I) High reactivity due to iodine
4-Bromo-2-(thiomethyl)thiazole Thiomethyl (SCH₃) Br Thioether group enhances stability
2-Bromo-4-(3,4-difluorophenyl)thiazole Br 3,4-Difluorophenyl Aromatic fluorination for lipophilicity
5-Bromo-4-(trifluoromethyl)thiazol-2-amine NH₂ CF₃, Br at position 5 Electron-withdrawing CF₃ group
2-Bromo-4-(1,3-dioxolan-2-yl)thiazole Br 1,3-Dioxolane Oxygen-rich cyclic acetal moiety

Structural Insights:

  • Halogen vs. Functional Groups: Bromine at position 2 is common in analogs (e.g., 4-Bromo-2-(thiomethyl)thiazole ), but the iodomethyl group in the target compound distinguishes it through enhanced leaving-group ability and steric bulk.
  • Aromatic vs. Aliphatic Substituents: Compounds like 2-Bromo-4-(3,4-difluorophenyl)thiazole leverage aryl groups for π-π stacking in drug design, whereas the iodomethyl group offers aliphatic reactivity.

Physicochemical Properties

Key Data:

Property This compound 4-Bromo-2-(thiomethyl)thiazole 2-Bromo-4-(3,4-difluorophenyl)thiazole
Molecular Weight (g/mol) ~283.97 (calculated) 210.12 ~286.12
Halogen Content Br, I Br, S Br, F
Reactivity High (Iodine as leaving group) Moderate (Thioether stability) Moderate (Aromatic fluorination)

Notable Trends:

  • Molecular Weight: Iodine increases molecular weight significantly compared to sulfur or fluorine analogs.
  • Stability: Thiomethyl and aryl groups improve thermal stability, whereas iodomethyl may reduce it due to iodine’s susceptibility to elimination.

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